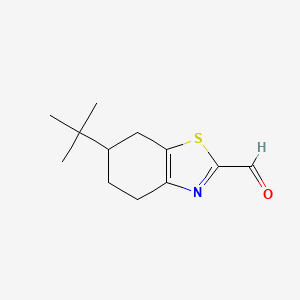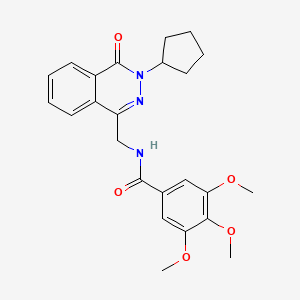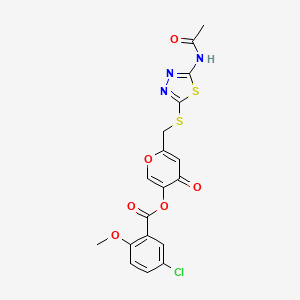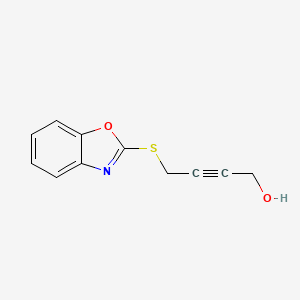
(E)-3-(2-chloroquinolin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chloroquinolin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic compound that can be prepared using various methods. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (E)-3-(2-chloroquinolin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or signaling pathways in cells. For example, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(E)-3-(2-chloroquinolin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. The compound has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by interfering with the parasite's metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(2-chloroquinolin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one in lab experiments is its potential to exhibit specific biological activities. This makes it a promising candidate for further research in areas such as cancer and malaria treatment. However, one limitation is that the compound may have off-target effects, leading to unintended consequences in cells or organisms.
Orientations Futures
There are several possible future directions for research on (E)-3-(2-chloroquinolin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. One direction is to investigate the compound's potential as an anticancer agent in vivo, using animal models. Another direction is to explore the compound's mechanism of action in more detail, to better understand how it exerts its biological effects. Additionally, the compound's potential as an antimalarial and antibacterial agent could be further explored.
Méthodes De Synthèse
The synthesis of (E)-3-(2-chloroquinolin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can be achieved using different methods. One of the most common methods is the reaction between 2-chloro-3-formylquinoline and 3,4-dimethoxyphenylacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via an aldol condensation mechanism, leading to the formation of the desired product.
Applications De Recherche Scientifique
(E)-3-(2-chloroquinolin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has several potential applications in scientific research. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has antimalarial activity and has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Additionally, the compound has been found to have antibacterial activity against several strains of bacteria.
Propriétés
IUPAC Name |
(E)-3-(2-chloroquinolin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-24-18-10-8-14(12-19(18)25-2)17(23)9-7-15-11-13-5-3-4-6-16(13)22-20(15)21/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLJCPMWOOHEMD-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chloroquinolin-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2952408.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2952409.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-morpholin-4-ylpropyl)benzenesulfonamide](/img/structure/B2952410.png)

![2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide](/img/structure/B2952413.png)




![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2952422.png)
